molecular formula C7H7BrClN3O B2656334 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride CAS No. 2171912-47-1

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride

Cat. No.: B2656334
CAS No.: 2171912-47-1
M. Wt: 264.51
InChI Key: XKQQLVNQMNZMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride is a heterocyclic compound featuring a fused imidazo-oxazine core with a bromine atom at position 2, a cyano group at position 3, and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced electrophilicity (due to the electron-withdrawing cyano group) and improved solubility in polar solvents (attributed to the hydrochloride salt). The bromine substituent facilitates further functionalization via cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O.ClH/c8-7-5(3-9)11-1-2-12-4-6(11)10-7;/h1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQQLVNQMNZMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C#N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the imidazo[2,1-c][1,4]oxazine core One common synthetic route includes the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group to an amine.

  • Substitution: Substitution reactions at the bromine atom can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: A wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. It exhibits properties that may be beneficial in the development of drugs targeting various diseases, particularly due to its ability to interact with biological targets.

  • Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[2,1-c][1,4]oxazine compounds can inhibit cancer cell proliferation. For example, derivatives have shown efficacy against specific cancer lines, leading to interest in their further development as anticancer agents.

Research indicates that 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine derivatives may possess antimicrobial properties. This has implications for the development of new antibiotics or antifungal agents.

Materials Science

The compound's unique chemical structure allows it to be utilized in the synthesis of novel materials. It can serve as a building block for creating polymers or other complex materials with specific properties.

Case Studies

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency.
Study BAntimicrobial ActivityExhibited significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic candidate.
Study CMaterial SynthesisUtilized in the formation of conductive polymers showing enhanced electrical properties compared to traditional materials.

Mechanism of Action

The mechanism by which 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, molecular weight, and functional groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison based on available evidence:

Table 1: Key Properties of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity (%) Applications/Notes
Target Compound: 2-Bromo-5H…-carbonitrile HCl* C₇H₇BrClN₃O ~267.5 Br, CN, HCl Not explicitly stated 95 Pharmaceutical intermediates, catalysis
2-Amino-5H…-carbonitrile C₇H₈N₄O 164.17 NH₂, CN EN300-754535 95 Base for further functionalization
Methyl 2-Bromo-5H…-carboxylate C₈H₉BrN₂O₃ 261.08 Br, COOCH₃ 2060046-39-9 >95 Suzuki coupling precursor
2-Formyl-5H…-carboxylic acid HCl C₈H₉ClN₂O₄ 232.62 CHO, COOH, HCl 1379207-13-2 95 Chelating agent, ligand synthesis
2-Bromo-5H…-oxazine (unsubstituted) C₆H₇BrN₂O 203.04 Br 1823967-16-3 95 Building block for complex synthesis

*Inferred molecular formula based on structural analogs.

Key Differences and Implications :

Substituent Effects: Bromine: Present in the target compound and its methyl ester analog , bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the target compound’s cyano group increases electrophilicity compared to the methyl ester’s carboxylate . Cyano Group: The CN group in the target compound and its 2-amino analog improves binding affinity in enzyme inhibition studies but reduces stability under basic conditions compared to the carboxylic acid derivative . Hydrochloride Salt: The HCl salt in the target compound and the 2-formyl analog improves aqueous solubility, critical for biological assays, but necessitates strict moisture control during storage.

Synthetic Utility: The methyl ester (CAS 2060046-39-9) is preferred for palladium-catalyzed reactions due to its ester group’s compatibility with organometallic conditions . The unsubstituted bromo-oxazine (CAS 1823967-16-3) serves as a simpler scaffold for introducing diverse substituents .

Stability and Handling :

  • Brominated derivatives (e.g., target compound, methyl ester) require storage at 2–8°C to prevent debromination .
  • The hydrochloride salt form (target compound) is hygroscopic, necessitating inert atmosphere handling .

Q & A

Basic: What synthetic routes are recommended for preparing 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride, and how can purity be optimized?

Methodological Answer:
A common approach involves bromination of a precursor such as 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile. The amino group can be replaced via electrophilic substitution using brominating agents like NN-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Post-reaction, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane:methanol gradients). Purity ≥95% is confirmed via HPLC with UV detection at 254 nm .

Key Considerations:

  • Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-bromination.
  • Use inert atmospheres (N2_2/Ar) to prevent degradation of sensitive intermediates.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR in DMSO-d6_6 or CDCl3_3 resolve the imidazo-oxazine core, bromine substituent (δ ~4.5–5.5 ppm for adjacent protons), and nitrile group (no proton signal; 13C^{13}C peak ~110–120 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) at m/z 283.03 (C7_7H7_7BrN4_4O·HCl).
  • Elemental Analysis: Matches calculated values for C, H, N, and Br within ±0.3%.
  • HPLC: Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) assess purity, with retention time consistency against a reference standard .

Basic: What solvents and conditions are suitable for solubilizing this compound in biological assays?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility. Recommended solvents include:

SolventSolubility (mg/mL)Conditions
Water10–15RT, sonication
DMSO≥50RT
Ethanol20–3040–50°C

For in vitro studies, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4). Centrifugation (10,000 rpm, 5 min) removes insoluble particulates .

Basic: How should researchers assess the compound’s stability under storage and experimental conditions?

Methodological Answer:

  • Storage: Store at –20°C in airtight, light-protected containers under desiccant (silica gel). Stability >12 months confirmed by periodic HPLC analysis.
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition points (>150°C typical for imidazo-oxazines).
  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC. The compound is stable at pH 4–6 but hydrolyzes in strongly acidic/basic conditions .

Advanced: How does the bromine substituent influence reactivity in cross-coupling or nucleophilic substitution reactions?

Methodological Answer:
The bromine atom at position 2 is electrophilic, enabling:

  • Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane, 80°C) to form biaryl derivatives.
  • Nucleophilic Substitution: Replace Br with amines (e.g., piperazine) in DMF at 60–80°C.
    Monitor by 1H^1H NMR for disappearance of the bromine-adjacent proton signal. Side products (e.g., dehalogenation) are minimized using excess ligand (e.g., XPhos) .

Advanced: What strategies are effective for evaluating its biological activity, such as kinase inhibition or cytotoxicity?

Methodological Answer:

  • Kinase Assays: Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ADP-Glo™ luminescence. IC50_{50} values are calculated via dose-response curves (0.1–100 µM).
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include controls for HCl salt effects (e.g., compare with free base).
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze parent compound depletion via LC-MS/MS .

Advanced: How can computational modeling predict its binding modes or pharmacokinetic properties?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The nitrile group often forms hydrogen bonds with catalytic lysine residues.
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (MEP maps).
  • ADME Prediction: Tools like SwissADME estimate logP (~1.8), BBB permeability (low), and CYP450 metabolism (substrate of CYP3A4) .

Advanced: How should contradictory data (e.g., varying synthetic yields) be resolved in method optimization?

Methodological Answer:

  • Reproducibility Checks: Replicate reported procedures (e.g., bromination time, solvent ratios) while controlling variables (humidity, oxygen levels).
  • DoE (Design of Experiments): Use factorial designs to test interactions between temperature, catalyst loading, and solvent polarity.
  • Analytical Validation: Compare NMR/MS data across batches to identify impurities (e.g., di-brominated byproducts). Purity discrepancies often arise from inadequate workup—implement orthogonal purification (e.g., preparative HPLC after column chromatography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.